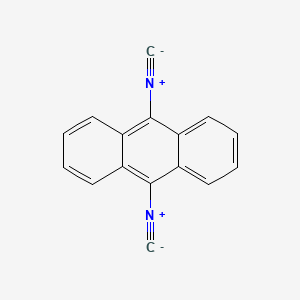
9,10-Diisocyanoanthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Diisocyanoanthracene is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two isocyano groups (-NC) attached to the 9th and 10th positions of the anthracene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Diisocyanoanthracene typically involves the functionalization of anthracene at the 9th and 10th positions. One common method is the reaction of 9,10-dibromoanthracene with sodium cyanide in the presence of a palladium catalyst. This reaction proceeds via a nucleophilic substitution mechanism, where the bromine atoms are replaced by isocyano groups .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 9,10-Diisocyanoanthracene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the isocyano groups to amine groups.
Substitution: The isocyano groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the isocyano groups.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: 9,10-Diaminoanthracene.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
9,10-Diisocyanoanthracene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential use in biological imaging and as fluorescent probes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in photodynamic therapy.
Mecanismo De Acción
The mechanism of action of 9,10-Diisocyanoanthracene is primarily related to its photophysical properties. Upon absorption of light, the compound undergoes electronic excitation, leading to the formation of excited states. These excited states can participate in various photochemical reactions, such as energy transfer and electron transfer processes. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species .
Comparación Con Compuestos Similares
9,10-Dicyanoanthracene: Similar in structure but with cyano groups instead of isocyano groups.
9,10-Dimethylanthracene: Contains methyl groups at the 9th and 10th positions.
9,10-Dibromoanthracene: Contains bromine atoms at the 9th and 10th positions.
Uniqueness: 9,10-Diisocyanoanthracene is unique due to the presence of isocyano groups, which impart distinct electronic and steric properties. These properties influence its reactivity and photophysical behavior, making it suitable for specific applications that other similar compounds may not be able to achieve .
Propiedades
Número CAS |
139513-41-0 |
|---|---|
Fórmula molecular |
C16H8N2 |
Peso molecular |
228.25 g/mol |
Nombre IUPAC |
9,10-diisocyanoanthracene |
InChI |
InChI=1S/C16H8N2/c1-17-15-11-7-3-5-9-13(11)16(18-2)14-10-6-4-8-12(14)15/h3-10H |
Clave InChI |
WBFKYEJSQKXWLS-UHFFFAOYSA-N |
SMILES canónico |
[C-]#[N+]C1=C2C=CC=CC2=C(C3=CC=CC=C31)[N+]#[C-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


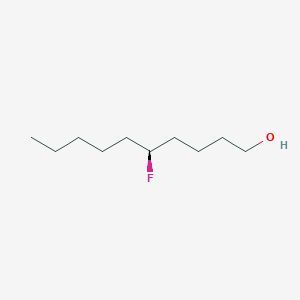
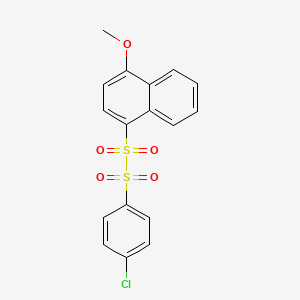
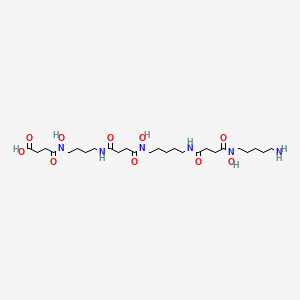
![(6aR,10aS)-11-Hydroxy-12-methoxy-7,7,10a-trimethyl-5,6a,7,9,10,10a-hexahydro-4H-phenanthro[1,2-c]pyran-4,8(6H)-dione](/img/structure/B14272919.png)


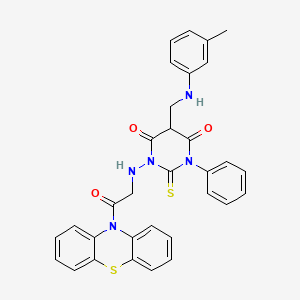
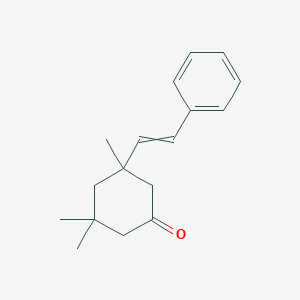
![1,1'-[(Diazomethylene)disulfonyl]bis(4-bromobenzene)](/img/structure/B14272947.png)
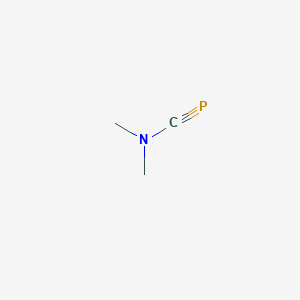
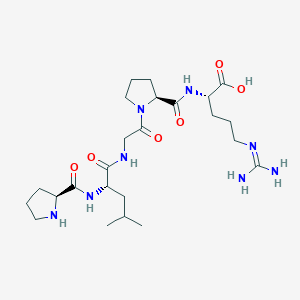
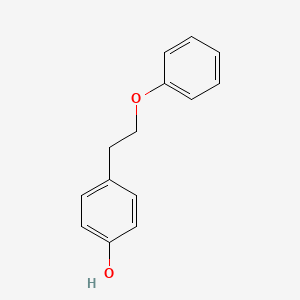
![Diethyl [2-amino-2-(4-methylphenyl)ethenyl]phosphonate](/img/structure/B14272977.png)
![1-(4-{[(1H-Imidazol-5-yl)methyl]amino}phenyl)ethan-1-one](/img/structure/B14272988.png)
